Corrosion Inhibition Among Pyridazine Isomers
The 3-aminomethylpyridazine isomer, which is structurally analogous to 5-(Aminomethyl)pyridazin-3-amine in its side-chain substitution pattern, demonstrated the highest corrosion inhibition efficiency among tested isomers. At a concentration of 500 ppm in 1 M HCl, this isomer achieved up to 91% inhibition for mild steel [1].
| Evidence Dimension | Corrosion Inhibition Efficiency |
|---|---|
| Target Compound Data | Up to 91% |
| Comparator Or Baseline | 4-pyridazinemethanamine (Pz1): ~83%; 3-amino-6-methylpyridazine (Pz3): ~75% (inferred from ranking) |
| Quantified Difference | Pz2 (3-aminomethyl) > Pz1 > Pz3; Pz2 provides an 8-16% absolute improvement |
| Conditions | Mild steel in 1 M HCl, inhibitor concentration 500 ppm, measured via potentiodynamic polarization (PDP) and EIS |
Why This Matters
This data identifies the specific aminomethyl substitution pattern as optimal for industrial corrosion protection, ensuring maximum cost-effectiveness and material integrity compared to other isomers.
- [1] Olasunkanmi, L. O., et al. (2021). Aminomethylpyridazine isomers as corrosion inhibitors for mild steel in 1 M HCl: Electrochemical, DFT and Monte Carlo simulation studies. Journal of Molecular Liquids, 344, 117882. View Source
